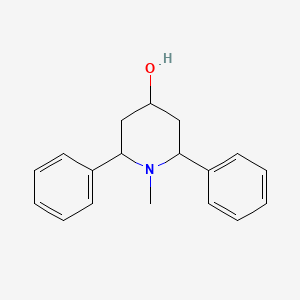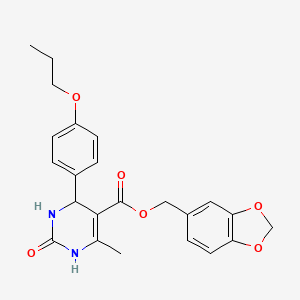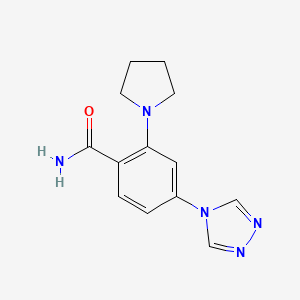
1-methyl-2,6-diphenyl-4-piperidinol
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-methyl-2,6-diphenyl-4-piperidinol”, has been a significant area of research in the pharmaceutical industry . A continuous process has been developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), which are indispensable raw materials of hindered amine light stabilizers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CC3)CCN3C . The InChI representation is 1S/C19H23NO/c1-20-14-12-18(13-15-20)19(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,21H,12-15H2,1H3 .
Scientific Research Applications
Synthesis and Structural Analysis
1-methyl-2,6-diphenyl-4-piperidinol and its derivatives have been extensively studied in the context of chemical synthesis and structural analysis. Research has explored the synthesis of various derivatives and their structural conformations in different states. For example, Díaz, Barrios, and Toscano (1997) examined the solid-state structures of trans-2,6-diphenyl-4-(hydroxyimino)-piperidinol, highlighting the preference for an axial OH substituent on the ring N atom in contrast to equatorial conformations in solution (Díaz, Barrios, & Toscano, 1997).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. Scott et al. (1983) studied 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents. This research highlighted the development of compounds based on structural elements common to anticholinergics, leading to the discovery of an antisecretory compound with no anticholinergic activity, which was undergoing clinical trials for peptic ulcer disease (Scott et al., 1983).
Corrosion Inhibition Studies
Another area of research involving this compound and its derivatives is in the study of corrosion inhibition. Annamalai, Kumaravel, and Sethuraman (2012) investigated the steric effect of alkyl substituted piperidin-4-one oximes for corrosion control of mild steel in sulfuric acid medium. Their findings showed that these compounds are effective in inhibiting corrosion, with the efficiency being influenced by the steric crowding of the alkyl group in the piperidine ring (Annamalai, Kumaravel, & Sethuraman, 2012).
Molecular and Electronic Structure Investigations
Research on this compound also extends to the investigation of molecular and electronic structures. Studies such as those by Arulraj et al. (2020) have utilized methods like DFT calculations, Hirshfeld surface analysis, and molecular docking studiesto examine the properties of molecular complexes like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. These investigations provide insights into the molecular geometry, vibrational frequencies, and electronic transitions, contributing to a deeper understanding of the compound's chemical behavior and potential applications (Arulraj, Sivakumar, Suresh, & Anitha, 2020).
Future Directions
The future directions in the research of “1-methyl-2,6-diphenyl-4-piperidinol” and related compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the continuous-flow process developed for the synthesis of TMP could be optimized for the industrial production of “this compound” and related compounds .
properties
IUPAC Name |
1-methyl-2,6-diphenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRCZBXPUGBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(CC1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3871198.png)


![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide](/img/structure/B3871207.png)
![1-({3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B3871213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3871215.png)
![1-(3-chlorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3871220.png)
![3-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3871226.png)
![2,6-difluoro-N-(2-methoxyethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3871233.png)
![N-[1-(1,3-benzoxazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3871245.png)


![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871277.png)